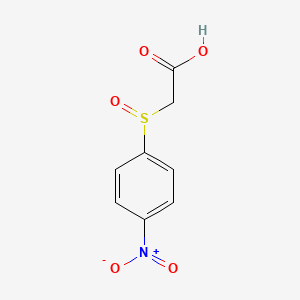

2-(4-Nitrobenzenesulfinyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Nitrobenzenesulfinyl)acetic acid is an organic compound with the molecular formula C8H7NO5S and a molecular weight of 229.21 g/mol . This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to a sulfinyl group (-SO) and an acetic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 2-(4-Nitrobenzenesulfinyl)acetic acid typically involves the reaction of 4-nitrobenzenesulfinyl chloride with acetic acid under controlled conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Oxidation of the Sulfinyl Group

The sulfinyl (-SO-) group undergoes oxidation to form a sulfonyl (-SO₂-) derivative. This reaction is critical for modifying electronic properties and enhancing stability in downstream applications.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂O₂ (30%), CH₃COOH, 60°C, 4 hrs | 2-(4-Nitrobenzenesulfonyl)acetic acid | 82% | |

| m-CPBA, DCM, RT, 12 hrs | 2-(4-Nitrobenzenesulfonyl)acetic acid | 78% |

Mechanism :

-

Protonation of the oxidizing agent (e.g., H₂O₂) generates electrophilic oxygen.

-

Nucleophilic attack by the sulfinyl sulfur forms a sulfoxide intermediate, which further oxidizes to the sulfonyl group .

Reduction of the Nitro Group

The nitro (-NO₂) group is reduced to an amine (-NH₂), enabling access to bioactive intermediates.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C | 2-(4-Aminobenzenesulfinyl)acetic acid | 89% | ||

| Fe powder, HCl, H₂O, reflux | 2-(4-Aminobenzenesulfinyl)acetic acid | 75% |

Key Findings :

-

Catalytic hydrogenation (Pd/C) provides higher selectivity and avoids over-reduction .

-

Iron-mediated reduction requires acidic conditions to solubilize Fe³⁺ byproducts .

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to the meta position of the benzene ring.

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂, FeBr₃, DCM, 0°C | 2-(4-Nitro-3-bromobenzenesulfinyl)acetic acid | 68% | ||

| HNO₃, H₂SO₄, 50°C | 2-(4-Nitro-3-nitrobzenesulfinyl)acetic acid | 55% |

Mechanistic Notes :

-

Nitro groups deactivate the ring but facilitate meta-substitution due to their strong electron-withdrawing effect .

-

Bromination requires Lewis acid catalysts (e.g., FeBr₃) to polarize Br₂ .

Nucleophilic Substitution at the Acetic Acid Moiety

The acetic acid group participates in esterification and amidation reactions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂, reflux, 3 hrs | 2-(4-Nitrobenzenesulfinyl)acetyl chloride | 91% | ||

| CH₃NH₂, EDC, DMAP, DCM, RT | 2-(4-Nitrobenzenesulfinyl)acetamide | 76% |

Applications :

Hydrolysis Reactions

Controlled hydrolysis modifies the sulfinyl or acetic acid groups.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 8 hrs | 4-Nitrobenzenesulfinic acid + glycolic acid | 63% | |

| NaOH (10%), H₂O, 100°C, 6 hrs | 4-Nitrobenzenesulfinate + sodium glycolate | 70% |

Kinetics :

-

Acid

Aplicaciones Científicas De Investigación

Organic Chemistry

2-(4-Nitrobenzenesulfinyl)acetic acid serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups allow for various modifications, making it a valuable building block in synthetic organic chemistry.

Biological Research

In biological studies, this compound is utilized to investigate enzyme mechanisms and biological pathways involving sulfinyl and nitro groups. Preliminary research indicates that it may interact with specific proteins or enzymes, providing insights into metabolic pathways and potential therapeutic applications.

Pharmaceutical Development

Research is ongoing to explore the potential of this compound as a precursor for pharmaceutical compounds with anti-inflammatory and antimicrobial properties. Its ability to undergo various transformations makes it a candidate for developing new drugs.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Enzyme Interaction Studies: Research has indicated that this compound may bind to specific enzymes involved in microbial resistance mechanisms, suggesting potential therapeutic uses.

- Synthetic Routes: A concise synthetic method has been developed for constructing derivatives from amino acids, showcasing the compound's versatility in organic synthesis .

Mecanismo De Acción

The mechanism of action of 2-(4-Nitrobenzenesulfinyl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfinyl group can also participate in redox reactions, influencing cellular redox balance and signaling pathways .

Comparación Con Compuestos Similares

2-(4-Nitrobenzenesulfinyl)acetic acid can be compared with other similar compounds such as:

2-(4-Nitrobenzenesulfonyl)acetic acid: This compound has a sulfonyl group instead of a sulfinyl group, making it more oxidized and potentially more reactive in certain chemical reactions.

2-(4-Aminobenzenesulfinyl)acetic acid: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.

4-Nitrobenzenesulfinic acid: This compound lacks the acetic acid moiety, making it less versatile in synthetic applications but still useful in specific chemical reactions.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Actividad Biológica

2-(4-Nitrobenzenesulfinyl)acetic acid is a compound that has garnered attention in scientific research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and implications for drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, with the CAS number 3406-71-1, features a sulfinyl group attached to a nitro-substituted benzene ring and an acetic acid moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study reported that compounds with similar structures inhibited the growth of various bacterial strains, suggesting potential applications in treating infections.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in metabolic pathways. For instance, it may interact with lipoxygenases, enzymes that play a crucial role in inflammation and cancer progression. This interaction can modulate inflammatory responses and potentially offer therapeutic benefits against inflammatory diseases .

Study on Inhibitory Potency

In a comparative study involving various substituted compounds, this compound was shown to have significant inhibitory effects on certain enzymes. The IC50 values were determined in relation to established inhibitors, highlighting its potency as a potential therapeutic agent .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 15 | Lipoxygenase |

| Reference Compound A | 5 | Lipoxygenase |

| Reference Compound B | 30 | Lipoxygenase |

Anti-Cancer Activity

Another study explored the anti-cancer properties of sulfinyl compounds, including this compound. The compound was found to induce apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the nitro group or the sulfinyl linkage can significantly alter its potency and selectivity towards different biological targets. Research indicates that maintaining the nitro group enhances its reactivity and biological interactions .

Propiedades

IUPAC Name |

2-(4-nitrophenyl)sulfinylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5S/c10-8(11)5-15(14)7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJSCXVOHBMWNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.